Cas no 275795-16-9 (1,1'-Biphenyl,3-(1,1-dimethylethyl)-4-nitroso-)
275795-16-9 structure
Product Name:1,1'-Biphenyl,3-(1,1-dimethylethyl)-4-nitroso-
CAS-nummer:275795-16-9
MF:C16H17NO
MW:239.312284231186
CID:277964
PubChem ID:3025978
Update Time:2025-04-19
1,1'-Biphenyl,3-(1,1-dimethylethyl)-4-nitroso- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,1'-Biphenyl,3-(1,1-dimethylethyl)-4-nitroso-
- 2-tert-butyl-1-nitroso-4-phenylbenzene
- 3-tert-Butyl-4-nitrosobiphenyl
- 3-(1,1-Dimethylethyl)-4-nitroso-1,1'-biphenyl
- 1,1'-Biphenyl, 3-(1,1-dimethylethyl)-4-nitroso-
- 275795-16-9
- DTXSID90181978
- CCRIS 8748
-
- Inchi: 1S/C16H17NO/c1-16(2,3)14-11-13(9-10-15(14)17-18)12-7-5-4-6-8-12/h4-11H,1-3H3
- InChI-sleutel: VJANPCXLBDGFCT-UHFFFAOYSA-N
- LACHT: O=NC1=CC=C(C2C=CC=CC=2)C=C1C(C)(C)C
Berekende eigenschappen
- Exacte massa: 239.13111
- Monoisotopische massa: 239.131
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 275
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 4.6
- Topologisch pooloppervlak: 29.4Ų
Experimentele eigenschappen
- Dichtheid: 1
- Kookpunt: 373.6°C at 760 mmHg
- Vlampunt: 154.1°C
- Brekindex: 1.543
- PSA: 29.43
1,1'-Biphenyl,3-(1,1-dimethylethyl)-4-nitroso- Gerelateerde literatuur
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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